2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylbenzoate
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Overview
Description
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylbenzoate is a complex organic compound that features a combination of indole, furan, and benzoate moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylbenzoate typically involves multicomponent reactions (MCRs) which are known for their efficiency and sustainability . One common approach is the reaction of 1-methylindole-3-carbaldehyde with 3-oxobenzo[3,4-b]furan-6-yl 2-methylbenzoate under specific conditions to form the desired product .
Industrial Production Methods
The use of catalysts and controlled reaction environments would be essential to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine binding site on tubulin, preventing microtubule formation and disrupting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-Methylindole-3-carbaldehyde: A precursor in the synthesis of the target compound.
3-Oxobenzo[3,4-b]furan-6-yl 2-methylbenzoate: Another precursor used in the synthesis.
Indole derivatives: Compounds with similar indole structures that exhibit various biological activities.
Uniqueness
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylbenzoate is unique due to its combination of indole, furan, and benzoate moieties, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and potential therapeutic applications make it a compound of significant interest .
Properties
Molecular Formula |
C26H19NO4 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylbenzoate |
InChI |
InChI=1S/C26H19NO4/c1-16-7-3-4-8-19(16)26(29)30-18-11-12-21-23(14-18)31-24(25(21)28)13-17-15-27(2)22-10-6-5-9-20(17)22/h3-15H,1-2H3/b24-13+ |
InChI Key |
FBDTZDCJTXKOLV-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C\C4=CN(C5=CC=CC=C54)C)/O3 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN(C5=CC=CC=C54)C)O3 |
Origin of Product |
United States |
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